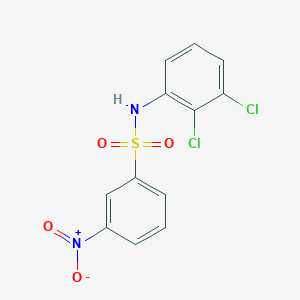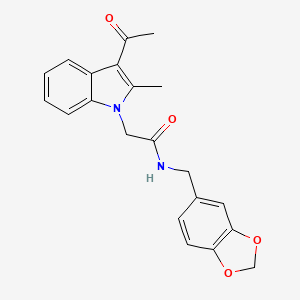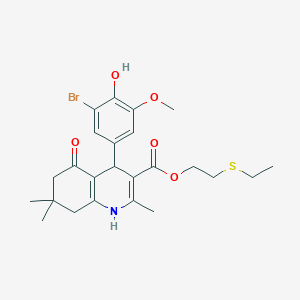
Azocan-1-yl(1,3-benzodioxol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azocan-1-yl(1,3-benzodioxol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,3-benzodioxol-5-ylcarbonyl)azocane is 261.13649347 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-(1,3-Benzodioxol-5-ylcarbonyl)azocane is the α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) receptor . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission in response to the neurotransmitter glutamate .
Mode of Action
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane acts as a positive allosteric modulator of the AMPA receptor . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate . This modulation can lead to an increase in synaptic transmission, potentially influencing various neurological processes .
Biochemical Pathways
It’s known that modulation of ampa receptors can influence a variety of neurological pathways, potentially affecting processes such as learning, memory, and mood .
Result of Action
In a study, 1-(1,3-Benzodioxol-5-ylcarbonyl)azocane was found to significantly increase swimming endurance capacity in mice, indicating a potential anti-fatigue effect . This was associated with increased liver and muscle glycogen contents, decreased lactic acid and blood urea nitrogen levels, and enhanced activities of antioxidant enzymes .
生化分析
Biochemical Properties
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors . This interaction enhances the endurance capacity of mice by increasing the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . Additionally, 1-(1,3-benzodioxol-5-ylcarbonyl)azocane affects the levels of liver and muscle glycogen, lactic acid, and blood urea nitrogen .
Cellular Effects
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane exhibits notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells . This effect is particularly evident in prostate, pancreatic, and acute lymphoblastic leukemia cell lines . The compound’s ability to modulate microtubule assembly and stability further underscores its impact on cellular functions .
Molecular Mechanism
The molecular mechanism of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . This modulation results in increased antioxidant enzyme activities and improved endurance capacity in mice . Additionally, the compound’s interaction with microtubules disrupts their assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained increases in antioxidant enzyme activities and glycogen levels . Its impact on microtubule assembly and cell cycle arrest may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane vary with different dosages in animal models. At lower doses, the compound enhances endurance capacity and antioxidant enzyme activities without causing significant adverse effects . At higher doses, it may induce toxic effects, including disruptions in cellular metabolism and increased oxidative stress . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glycogen metabolism and antioxidant defense mechanisms . The compound’s modulation of AMPA receptors also influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for elucidating the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(1,3-benzodioxol-5-ylcarbonyl)azocane within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular compartments.
Subcellular Localization
1-(1,3-Benzodioxol-5-ylcarbonyl)azocane exhibits distinct subcellular localization patterns that influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with microtubules and AMPA receptors, ultimately affecting cellular processes and therapeutic outcomes.
属性
IUPAC Name |
azocan-1-yl(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-8-4-2-1-3-5-9-16)12-6-7-13-14(10-12)19-11-18-13/h6-7,10H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTVBPYMNUMFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(1-benzofuran-2-yl)vinyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4903074.png)


![3-ethoxy-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4903089.png)

![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-isobutoxybenzamide](/img/structure/B4903105.png)
![2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4903113.png)
![2-[(5E)-5-[(2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B4903117.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B4903123.png)
![N-[2-[4-[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4903126.png)
![N-dibenzo[b,d]furan-3-ylisonicotinamide](/img/structure/B4903130.png)
![5-{[2-(2-Hydroxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4903152.png)

![2-(benzylthio)-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B4903172.png)
